Clarithromycin F

Catalog No.
S1821164
CAS No.
124412-58-4
M.F
C15H23NO4
M. Wt
0
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Clarithromycin F

CAS Number

124412-58-4

Product Name

Clarithromycin F

IUPAC Name

(3S,4S,5R,6S,7R,9R,11R,12S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3-(hydroxymethyl)-7-methoxy-5,7,9,11,13-pentamethyl-oxacyclotetradecane-2,10-dione

Molecular Formula

C15H23NO4

Molecular Weight

0

InChI

InChI=1S/C38H69NO14/c1-14-26-38(9,46)31(43)21(4)28(41)19(2)16-37(8,48-13)33(53-35-29(42)25(39(10)11)15-20(3)49-35)22(5)30(24(18-40)34(45)51-26)52-27-17-36(7,47-12)32(44)23(6)50-27/h19-27,29-33,35,40,42-44,46H,14-18H2,1-13H3/t19-,20-,21+,22-,23+,24+,25+,26-,27+,29-,30+,31+,32+,33+,35+,36-,37-,38?/m1/s1

SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)CO)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O

Synonyms

16-hydroxyclarithromycin

Antibacterial Activity:

  • Clarithromycin exhibits broad-spectrum antibacterial activity against various gram-positive and gram-negative bacteria.
  • Research studies have investigated its efficacy against a range of bacterial infections, including:
    • Helicobacter pylori, a major cause of peptic ulcers
    • Mycobacterium avium complex (MAC), a type of lung infection
    • Legionella pneumophila, a cause of Legionnaires' disease

Beyond Antibacterial Activity:

  • Recent research has explored potential applications of Clarithromycin beyond its traditional use as an antibiotic.
  • Studies have investigated its effects on:
    • Neuronal excitability, suggesting a potential role in treating sleep disorders
    • Cancer cell growth, with some evidence suggesting its potential as an anti-cancer agent

Clarithromycin F, also known as 6-O-methylerythromycin, is a semi-synthetic macrolide antibiotic derived from erythromycin. It has the chemical formula C38H69N1O13C_{38}H_{69}N_{1}O_{13} and is characterized by its ability to inhibit bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome. Clarithromycin is effective against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as certain mycobacterial infections, making it a vital therapeutic agent in treating respiratory tract infections and other bacterial diseases .

Clarithromycin acts by binding to the 50S ribosomal subunit of bacteria. This binding prevents the formation of peptide bonds, which are essential for protein synthesis. Without proper protein synthesis, bacteria cannot grow and reproduce, leading to their death [].

Clarithromycin is generally well-tolerated, but common side effects include nausea, vomiting, diarrhea, and headache []. It can interact with other medications, so it's crucial to disclose all medications to your doctor before taking clarithromycin.

Safety data:

  • LD50 (oral, rat): >2000 mg/kg []

Hazards:

  • Clarithromycin can cause QT prolongation, a heart rhythm abnormality, in some individuals [].
  • It can interact with certain medications, potentially increasing their toxicity.

Clarithromycin undergoes various metabolic reactions primarily in the liver. Its metabolism involves conversion to active and inactive metabolites, with 14-hydroxyclarithromycin being the most significant active metabolite, which retains some antibacterial activity but is generally less potent than the parent compound . The drug's mechanism of action includes:

  • Inhibition of protein synthesis: By binding to the 23S ribosomal RNA of the 50S ribosomal subunit, clarithromycin prevents translocation during protein synthesis, effectively halting bacterial growth .
  • Interaction with cytochrome P450 enzymes: Clarithromycin inhibits CYP3A4, affecting the metabolism of numerous drugs and potentially leading to significant drug interactions .

Clarithromycin exhibits bacteriostatic properties, meaning it inhibits bacterial growth rather than killing bacteria outright. Its effectiveness is attributed to its ability to penetrate tissues and phagocytes, achieving high concentrations at infection sites. This property is particularly beneficial in treating infections caused by Mycobacterium avium complex and other resistant strains . Additionally, clarithromycin has been shown to possess immunomodulatory effects, which may enhance its therapeutic efficacy beyond mere antibacterial action .

The synthesis of clarithromycin involves several steps starting from erythromycin. Key methods include:

  • Methylation: Erythromycin undergoes methylation at the 6-hydroxyl group using methyl iodide or similar reagents.
  • Purification: The product is purified through crystallization or chromatography techniques.
  • Characterization: The final compound is characterized using spectroscopic methods such as NMR and mass spectrometry to confirm its structure and purity .

These methods ensure that clarithromycin retains its desired pharmacological properties while minimizing impurities.

Clarithromycin is widely used in clinical settings for:

  • Respiratory tract infections: Effective against pneumonia and bronchitis.
  • Skin infections: Treatment of skin and soft tissue infections.
  • Helicobacter pylori eradication: Used in combination therapies for peptic ulcer disease.
  • Mycobacterial infections: Particularly useful in treating Mycobacterium avium complex infections in immunocompromised patients .

Its versatility makes it a staple in antibiotic therapy.

Clarithromycin's inhibition of CYP3A4 can lead to significant interactions with various medications, including:

  • Colchicine: Increased risk of toxicity when combined due to impaired metabolism.
  • Antifungal agents: Such as itraconazole and ketoconazole, which can lead to elevated drug levels.
  • HIV medications: Such as ritonavir, which may interact adversely due to shared metabolic pathways .

Monitoring for potential drug interactions is crucial when prescribing clarithromycin alongside other medications.

Clarithromycin belongs to the macrolide class of antibiotics. Similar compounds include:

Compound NameStructure TypeSpectrum of ActivityUnique Features
ErythromycinNaturalBroad spectrumFirst macrolide discovered
AzithromycinSemi-syntheticBroad spectrumLonger half-life; fewer drug interactions
RoxithromycinSemi-syntheticBroad spectrumBetter oral bioavailability
TelithromycinSemi-syntheticBroad spectrumEffective against resistant strains

Uniqueness of Clarithromycin

Clarithromycin's unique features include its superior bioavailability (approximately 50%) compared to erythromycin, making it more effective for oral administration. Additionally, its active metabolite (14-hydroxyclarithromycin) contributes to its prolonged antibacterial action . The ability to penetrate tissues effectively further distinguishes it from other macrolides.

XLogP3

2.5

Dates

Last modified: 04-14-2024

Explore Compound Types